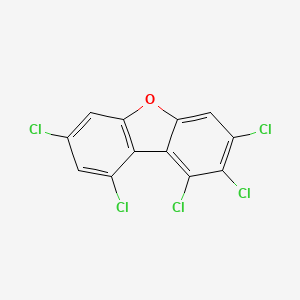

1,2,3,7,9-Pentachlorodibenzofuran

Description

Contextualization within Polychlorinated Dibenzofurans (PCDFs) and Persistent Organic Pollutants (POPs)

1,2,3,7,9-Pentachlorodibenzofuran is a specific congener belonging to the larger family of polychlorinated dibenzofurans (PCDFs). PCDFs are a group of aromatic organic compounds with a dibenzofuran (B1670420) structure that is substituted with one to eight chlorine atoms. t3db.cat3db.ca In total, there are 135 different PCDF congeners. t3db.canih.gov These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes. nih.govontosight.aiisotope.com

Due to their chemical stability, resistance to degradation, and tendency to accumulate in living organisms, PCDFs, including the 1,2,3,7,9-penta congener, are classified as Persistent Organic Pollutants (POPs). ontosight.ai The Stockholm Convention, a global treaty, targets POPs for reduction or elimination. ontosight.ai The primary concerns surrounding these compounds are their persistence in the environment, the potential for bioaccumulation in the food chain, and their ability to be transported over long distances. ontosight.ai

The toxicity of PCDF congeners can vary significantly depending on the number and position of the chlorine atoms. t3db.canih.gov Congeners with chlorine atoms at positions 2, 3, 7, and 8 are noted to be particularly harmful. t3db.canih.gov

Overview of Scholarly Significance and Research Trajectories

The scientific community has shown significant interest in this compound and related compounds due to their environmental and toxicological profiles. Research has largely focused on understanding their behavior in biological systems and the environment.

A key area of investigation is the interaction of these compounds with the aryl hydrocarbon receptor (AhR). nih.govnih.govontosight.ai Binding to the AhR is a critical step that can initiate a cascade of biochemical and toxic responses. nih.govnih.gov This interaction is a central focus of toxicological research on PCDFs.

Research has also explored the disposition and metabolism of these compounds. For instance, a study on the disposition of 1,2,3,7,8-pentachlorodibenzofuran (B131792) in rats found that it was distributed to the liver, muscle, skin, and adipose tissue and was primarily excreted in the feces after being metabolized to a more polar form. nih.gov The persistence of these compounds in the body appears to be inversely related to their metabolism. nih.gov

The detection and quantification of specific PCDF congeners in various matrices, such as environmental and biological samples, are another important research trajectory. ontosight.ai Analytical methods like high-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) are employed for accurate identification. ontosight.ainih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H3Cl5O | isotope.comnih.govcaymanchem.comnist.gov |

| Molecular Weight | 340.4 g/mol | nih.govcaymanchem.com |

| CAS Number | Not explicitly found for 1,2,3,7,9-PeCDF in the search results. 57117-41-6 is the CAS for 1,2,3,7,8-PeCDF. | isotope.comcaymanchem.comnist.govca.gov |

| Appearance | Solid (for related pentachlorodibenzofurans) | nih.gov |

Information Scarcity Precludes Detailed Analysis of this compound

A thorough investigation into the scientific literature and available data reveals a significant lack of specific information required to construct a detailed article on the chemical compound this compound. While the existence of this particular isomer of pentachlorodibenzofuran is documented, comprehensive research on its specific formation pathways, prevalence as an industrial byproduct, and generation through thermal processes is not publicly available.

Polychlorinated dibenzofurans (PCDFs) are a class of 135 related chemical compounds, known as congeners, that are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. nih.gov Research and regulatory attention have overwhelmingly focused on a small number of these congeners that exhibit significant toxicity, most notably those with chlorine atoms in the 2, 3, 7, and 8 positions of the dibenzofuran structure. nih.gov

The specified compound, this compound, does not belong to this highly toxic group, which has likely contributed to the limited specific research into its sources and formation mechanisms. Available information on PCDFs as a general class indicates that they can be formed during the manufacturing of chlorinated compounds, such as certain pesticides and polychlorinated biphenyls (PCBs), and are byproducts of industrial operations like metal production and pulp and paper bleaching. wikipedia.orgnih.gov Thermal processes, including the incineration of municipal, medical, and hazardous waste, are also significant sources of PCDF emissions, as are accidental fires involving materials contaminated with PCBs. wikipedia.orgcaymanchem.com

However, the precise contribution of these sources to the formation of the 1,2,3,7,9-isomer, its specific chemical pathways of formation, and data from research findings are not detailed in the available scientific literature. General statements about the formation of the broader PCDF class cannot be accurately extrapolated to this specific, less-studied congener without dedicated research.

The PubChem entry for this compound underscores this information gap, noting that only a few of the 135 PCDF congeners have been synthesized in sufficient quantities for detailed study of their properties. nih.gov Furthermore, specific toxicological and metabolic data for the 1,2,3,7,9-isomer are not available. nih.gov

Given the strict requirement to focus solely on this compound and the lack of specific data for this compound, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,7,9-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUSEQPOWCBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232566 | |

| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-53-4 | |

| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83704-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97FAG97HI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Environmental Formation Mechanisms of 1,2,3,7,9 Pentachlorodibenzofuran

Thermal and Combustion-Related Generation

Fossil Fuel and Wood Combustion

The combustion of carbon-based materials in the presence of chlorine is a primary pathway for the formation of PCDFs, including pentachlorodibenzofurans. This process can occur during the burning of fossil fuels (such as coal, oil, and natural gas) and biomass, including wood.

Detailed Research Findings

Polychlorinated dibenzofurans (PCDFs) and their chemical relatives, polychlorinated dibenzo-p-dioxins (PCDDs), are byproducts emitted from various combustion sources. researchgate.net The formation mechanisms are complex and depend on several factors, including combustion efficiency, temperature, chlorine content of the fuel, and the presence of metal catalysts. High-efficiency combustion at temperatures above 850°C generally leads to lower emissions of these compounds. nih.gov

The congener profiles of PCDFs emitted from combustion sources can be used to help identify their origin. nih.gov Studies show that the profiles from combustion emissions are a primary determinant of the congener mix found in atmospheric deposition and subsequently in urban soils. nih.gov

Fossil Fuel Combustion: Emissions from coal- and oil-fired power plants are known sources of hazardous air pollutants. lung.org While efficient combustion can keep emissions of some organic pollutants low, the presence of chlorine in the fuel can lead to PCDF formation. nih.gov For instance, investigations into lignite (B1179625) (a type of coal) used for domestic heating showed that coal with a higher chlorine content produced significantly higher PCDF concentrations in the flue gas. capes.gov.br Vehicle emissions are another source of PCDFs. One study of automobile emissions measured a concentration of 4.0 pg/m³ for 2,3,4,7,8-pentachlorodibenzofuran (B44125) from the use of unleaded gasoline, highlighting that different isomers are formed in these processes. nih.gov

Wood Combustion: The burning of wood, especially wood waste that may be treated with preservatives or exposed to sources of chlorine (like salt-laden wood), is a significant source of PCDFs. researchgate.netscirp.org Research on the incineration of various types of wood demonstrated that PCDF formation was proportional to the chlorine content of the wood when combustion temperatures were below 700°C. nih.gov At these lower temperatures, PCDFs constituted nearly 90% of the total PCDD/PCDF emissions. nih.gov However, when temperatures exceeded 800°C, the formation of these compounds was significantly reduced. nih.gov The congener profiles of PCDFs from wood combustion can also be influenced by operating conditions; for example, the ratio of PCDDs to PCDFs was found to vary with grate temperature in one boiler. researchgate.net

Specific emission factors for the 1,2,3,7,9-pentachlorodibenzofuran congener are not commonly reported in major emission inventory databases. For example, a Canadian government emissions calculator for wood waste incinerators provides emission factors for numerous PCDF congeners, but 1,2,3,7,9-PeCDF is not among them. canada.ca Similarly, default emission factors from air quality management districts for sources like landfill gas combustion list factors for the toxic 1,2,3,7,8-PeCDF isomer but not for the 1,2,3,7,9-PeCDF isomer. aqmd.gov This suggests that this compound is either not a significant product of these combustion processes or is not typically monitored compared to its more toxic counterparts.

Data on PCDF Emissions from Combustion Sources

The following table provides examples of emission factors for various PCDF congeners from different combustion sources. It is important to note the absence of specific data for this compound, underscoring the focus on other isomers in environmental monitoring.

| Combustion Source | Compound | CAS Number | Emission Factor | Units |

| Landfill Gas Combustion | 1,2,3,7,8-Pentachlorodibenzofuran (B131792) | 57117-41-6 | 7.27E-07 | lb/mmscf |

| Landfill Gas Combustion | 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 51207-31-9 | 7.27E-07 | lb/mmscf |

| Landfill Gas Combustion | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 67562-39-4 | 1.45E-06 | lb/mmscf |

| Wood Waste Incinerator | 1,2,3,7,8,9-Hexachlorodibenzofuran | 72918-21-9 | 1.94E-09 | g/ODT |

| Wood Waste Incinerator | 2,3,4,7,8-Pentachlorodibenzofuran | 57117-31-4 | 3.23E-09 | g/ODT |

Source: South Coast AQMD aqmd.gov, Government of Canada canada.ca Note: ODT = oven-dried tonne of wood burned; lb/mmscf = pounds per million standard cubic feet of gas.

Environmental Fate and Transport Dynamics of 1,2,3,7,9 Pentachlorodibenzofuran

Persistence and Environmental Longevity

The persistence of a chemical compound in the environment is a key factor in determining its potential for long-term impact. For PCDFs, persistence is largely a function of their chemical structure, which makes them resistant to various degradation processes.

Half-Life Determinations Across Environmental Media

Specific half-life data for 1,2,3,7,9-PeCDF in environmental media such as soil, water, and air have not been determined in available scientific studies. However, the general class of PCDFs, particularly the higher chlorinated congeners, are known for their long environmental half-lives. For comparison, the half-lives of related PCDF compounds can be on the order of years to decades in soil and sediment. For instance, studies on other pentachlorodibenzofuran isomers have shown significant persistence.

Table 1: Estimated Environmental Half-Life of 1,2,3,7,9-Pentachlorodibenzofuran

| Environmental Compartment | Estimated Half-Life |

|---|---|

| Soil | Data not available; expected to be long (years) |

| Water | Data not available; expected to be long (years) |

| Air | Data not available; expected to be shorter (days to weeks) due to photolysis |

Resistance to Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes are chemical reactions that break down substances without the involvement of living organisms.

Photolysis: PCDFs can undergo photolysis, or degradation by sunlight, particularly in the atmosphere and surface waters. The rate of photolysis is dependent on the degree and position of chlorine substitution. While specific rates for 1,2,3,7,9-PeCDF are not documented, it is expected to undergo photolytic degradation in the atmosphere.

Hydrolysis: Due to the strength and stability of the carbon-chlorine and ether bonds in the dibenzofuran (B1670420) structure, PCDFs are highly resistant to hydrolysis under normal environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway for 1,2,3,7,9-PeCDF.

Resistance to Biotic Degradation Processes (e.g., Microbial Decomposition)

Biotic degradation involves the breakdown of chemical compounds by microorganisms. Generally, PCDFs are highly resistant to microbial decomposition. The high degree of chlorination and the stable aromatic structure make it difficult for microbial enzymes to attack the molecule. While some microorganisms have been shown to degrade lower-chlorinated dioxins and furans under specific laboratory conditions, the biodegradation of pentachlorinated congeners like 1,2,3,7,9-PeCDF in the natural environment is considered to be a very slow process, if it occurs at all.

Inter-Compartmental Transport Mechanisms

The movement of 1,2,3,7,9-PeCDF between different environmental compartments such as soil, water, and air is governed by its physical and chemical properties.

Soil-Water Partitioning and Mobility

The mobility of 1,2,3,7,9-PeCDF in soil is expected to be very low. Like other PCDFs, it is a highly lipophilic ("fat-loving") compound, meaning it has a strong tendency to adsorb to organic matter in soil and sediment rather than dissolving in water. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

While a specific Koc value for 1,2,3,7,9-PeCDF is not available, pentachlorodibenzofurans as a class have very high Koc values. This indicates strong binding to soil particles and very limited potential for leaching into groundwater. The USEPA's soil-water partition equation models predict that contaminants with high Koc values will be largely immobile in soil. nj.gov

Table 2: Predicted Soil and Water Behavior of this compound

| Property | Predicted Value/Behavior | Implication |

|---|---|---|

| Water Solubility | Very low | Remains in solid phases (soil, sediment) |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | High (Data not available) | Strong adsorption to soil organic matter |

Volatilization and Long-Range Atmospheric Transport

Despite their low vapor pressure, the persistence of PCDFs allows for the possibility of long-range atmospheric transport. 1,2,3,7,9-PeCDF can volatilize from soil and water surfaces into the atmosphere. Once in the atmosphere, these compounds can exist in the vapor phase or adsorbed to particulate matter.

Sediment Resuspension and Transport

The environmental dynamics of this compound, a member of the polychlorinated dibenzofurans (PCDFs) family, in aquatic ecosystems are intrinsically linked to sediment behavior. Due to their hydrophobic nature, these compounds strongly adsorb to organic matter and particulate matter, leading to their accumulation in bottom sediments. ccme.camit.edu These sediments, however, are not a permanent sink and can be remobilized through various physical and biological processes, leading to the transport and redistribution of associated contaminants.

The process of sediment resuspension is primarily driven by physical forces at the sediment-water interface. In shallower aquatic environments, wave action is a significant factor capable of resuspending surficial sediments. researchgate.net Similarly, strong water currents, such as those occurring during high flow events or in tidally influenced areas, can erode and re-suspend sediment particles. researchgate.nettaylorfrancis.com The critical velocity required for sediment movement depends on particle size, density, and the cohesiveness of the sediment bed. Once resuspended, these contaminant-laden particles are subject to transport by the prevailing water currents, effectively moving this compound and other persistent organic pollutants to different parts of the aquatic system.

The partitioning behavior of PCDFs between sediment and the water column is a critical factor in their transport dynamics. The organic carbon-water partition coefficient (Koc) is a key parameter used to describe this distribution. High Koc values indicate a strong tendency for a chemical to associate with the organic fraction of sediments, which is characteristic of PCDFs. While specific data for the 1,2,3,7,9-isomer is scarce, the log Koc for the closely related and more studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is estimated to be around 7.0, indicating very strong binding to sediments. nih.govepa.gov This strong partitioning means that the bulk of the transport of these compounds occurs while they are sorbed to suspended sediment particles rather than in a dissolved phase.

The following table provides data on the partitioning coefficients for related dioxin-like compounds, which illustrates the strong affinity of this class of chemicals for sediment.

Table 1: Partitioning Coefficients and Sediment Concentrations of Dioxin-Like Compounds

| Compound/Parameter | Value | Reference |

|---|---|---|

| log Koc for TCDD | ~7.0 | nih.gov |

| log Kow for TCDD | 6.4 - 8.0 | nih.gov |

| Biota-Sediment Accumulation Factor (BSAF) for TCDD in fish | 0.03 - 0.30 | epa.gov |

| 1,2,3,7,8-PeCDF concentration in Parramatta River sediment (% of total dioxin-like compounds) | 0.04 - 0.06% | nih.gov |

Bioaccumulation and Trophic Transfer of 1,2,3,7,9 Pentachlorodibenzofuran

Bioaccumulation in Aquatic and Terrestrial Biota

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, including water, soil, and food, at a rate faster than it can be eliminated. wikipedia.org For lipophilic (fat-soluble) compounds like PCDFs, this often results in their storage in the fatty tissues of organisms. nih.gov

Uptake in Lower Trophic Levels (e.g., Invertebrates, Aquatic Plants)

Organisms at the base of the food web, such as invertebrates and aquatic plants, play a crucial role in the initial uptake of contaminants from the environment.

Aquatic Plants: Aquatic plants can absorb persistent organic pollutants from the water and sediment. While much of the research on bioaccumulation in aquatic plants has focused on heavy metals nih.gov, the principles of uptake can also apply to organic contaminants. The extent of uptake would depend on the physicochemical properties of the compound and the specific plant species.

Accumulation in Higher Trophic Levels (e.g., Freshwater Fish, Marine Fish, Wildlife)

PCDFs are known to accumulate in higher-trophic-level organisms, including various fish species and wildlife that consume them.

Freshwater and Marine Fish: Fish can accumulate PCDFs through direct contact with contaminated water via their gills and skin, and more significantly, through the consumption of contaminated food. epa.gov Numerous studies have documented the presence of various PCDF congeners in fish from both freshwater and marine environments. For instance, 2,3,4,7,8-pentachlorodibenzofuran (B44125) has been detected in striped bass and walleye trout. caymanchem.com Although data for 1,2,3,7,9-pentachlorodibenzofuran is not specified, its presence in fish tissues is plausible given the general detection of pentachlorodibenzofurans in aquatic ecosystems. epa.govscience.gov A study on rainbow trout exposed to dietary 2,3,7,8-tetrachlorodibenzofuran (B131793) (a related PCDF) found that the compound was readily assimilated and distributed primarily to the carcass and gastrointestinal tract. nih.gov

Wildlife: Animals at the top of aquatic food chains, particularly fish-eating birds and mammals, are at high risk of accumulating significant levels of PCDFs. researchgate.net Studies on species like ospreys have shown the presence of various PCDF congeners in their eggs, which are transferred from the fish they consume. pops.int This indicates that persistent PCDFs, likely including various pentachloro-isomers, are transferred up the food web to apex predators.

Biomagnification Across Food Webs

Biomagnification, also known as bioamplification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov This process is a significant concern for persistent, bioaccumulative, and toxic substances like many PCDF congeners. wikipedia.orgiarc.fr

A substance biomagnifies if its concentration increases as it moves up trophic levels. ca.gov This is quantified by the biomagnification factor (BMF), which is the ratio of the chemical concentration in a predator to that in its prey. A BMF greater than 1 indicates that biomagnification is occurring. nih.gov

Studies have shown that certain PCDF congeners do biomagnify in aquatic food webs. For example, in a laboratory study, juvenile lobsters fed polychaetes exposed to contaminated sediment accumulated and biomagnified specific PCDF congeners in their tissues. Field studies have also documented the biomagnification of PCDFs in various ecosystems. pops.int However, the potential for biomagnification is not uniform across all PCDF congeners and is influenced by factors such as the organism's ability to metabolize the compound. researchgate.netpops.int For instance, some studies suggest that biomagnification of certain PCDFs is more significant in food webs involving air-breathing animals (mammals, birds) than in purely aquatic food webs. ca.gov

| Organism/Trophic Level | Compound | Biomagnification Factor (BMF) | Reference |

| Lake Trout (predator) / Smelt (prey) | 2,3,7,8-TCDD | ~3 | researchgate.net |

| Herring Gull (predator) / Alewife (prey) | 2,3,7,8-TCDD | 32 | |

| Mink (predator) / Diet | 1,2,3,4,6,7,8-HeptaCDD | 1.18 - 1.70 | researchgate.net |

| Osprey (predator) / Fish (prey) | 2,3,7,8-TCDF | 0.42 | pops.int |

This table presents biomagnification factors for various PCDDs and PCDFs to illustrate the concept. Data specific to this compound are not available.

Influence of Congener Structure and Chlorination Degree on Bioaccumulation Potentials

The potential for a PCDF congener to bioaccumulate is heavily influenced by its molecular structure, particularly the number and position of chlorine atoms.

The degree of chlorination affects a compound's lipophilicity (its tendency to dissolve in fats). Generally, as the number of chlorine atoms increases, so does the lipophilicity, which can lead to greater bioaccumulation potential. However, extremely large and highly chlorinated molecules may be less readily taken up by organisms.

The position of the chlorine atoms is also critical. Congeners with chlorine atoms in the 2, 3, 7, and 8 positions are generally more resistant to metabolic degradation and thus have a higher potential for bioaccumulation and toxicity. frontiersin.orgresearchgate.net Organisms, particularly vertebrates like fish, possess enzyme systems that can metabolize and eliminate some PCDF congeners. The presence of adjacent non-chlorinated carbon atoms can make a congener more susceptible to metabolism. frontiersin.org

Advanced Analytical Methodologies for 1,2,3,7,9 Pentachlorodibenzofuran

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) Techniques

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the definitive analytical technique for the detection and quantification of PCDFs, including 1,2,3,7,9-PeCDF. waters.com This method provides the necessary sensitivity and selectivity to measure these compounds at the low regulatory exposure limits and to distinguish them from a multitude of other compounds present in sample extracts. waters.com The combination of a high-resolution capillary gas chromatograph for separating compounds and a high-resolution mass spectrometer for precise mass identification makes it the gold standard for this type of analysis. waters.comnih.gov

A primary challenge in PCDF analysis is the separation of the numerous isomers, which often co-exist in environmental samples. While there are many pentachlorodibenzofuran isomers, their toxicity varies greatly. Those with chlorine atoms in the 2, 3, 7, and 8 positions are of particular toxicological concern. nih.gov Therefore, analytical methods must be able to specifically identify and quantify the toxic congeners separately from the less harmful ones.

High-resolution gas chromatography is employed for this purpose, but no single capillary column can resolve all PCDF isomers. well-labs.com For instance, a commonly used 60-meter DB-5 column provides excellent separation for many congeners but is known to have issues with co-elution for certain isomers. epa.gov Specifically, problems have been noted in separating toxic isomers like 2,3,7,8-TCDF from other, less toxic TCDF isomers. well-labs.comepa.gov To achieve unambiguous, isomer-specific identification of congeners like 1,2,3,7,9-PeCDF and to ensure that a reported concentration is not inflated by co-eluting isomers, a secondary analysis on a confirmation column with a different stationary phase (e.g., SP-2330, SP-2331, or DB-225) is often required by regulatory methods like EPA Method 8280B. well-labs.comepa.gov This dual-column approach ensures the confident identification and quantification of individual isomers.

The extreme toxicity of some PCDF congeners necessitates analytical methods with exceptionally low detection limits. nih.gov HRGC-HRMS is capable of achieving these ultra-trace detection levels, which are critical for assessing risk and monitoring compliance with environmental quality standards. nih.gov

The sensitivity of the method allows for detection in the following ranges, depending on the sample matrix:

Water Samples: Detection limits can reach the part-per-quadrillion (ppq) level, which is equivalent to 10-15 grams of analyte per gram of sample. nih.govwell-labs.com For a typical 1-liter water sample, the calibration range for pentachlorodibenzofurans (PeCDFs) is often between 10 and 2,000 ppq. well-labs.com

Solid and Biological Samples: For matrices such as soil, sediment, fly ash, or biological tissue, detection limits are typically in the part-per-trillion (ppt) range (10-12 g/g). nih.govwell-labs.com For a standard 10-gram solid or tissue sample, the calibration range for PeCDFs is generally 1.0 to 200 ppt. well-labs.com

Achieving these limits is dependent on rigorous sample preparation and cleanup to minimize interferences from the sample matrix. well-labs.com

Sample Preparation and Clean-up Protocols

Before instrumental analysis, samples must undergo extensive preparation involving extraction and purification. The goal is to isolate the target PCDF congeners from the bulk sample matrix and remove other co-extracted organic compounds that could interfere with the HRGC-HRMS analysis. nih.gov

The choice of extraction method depends on the sample matrix (e.g., biological tissue, soil, water, industrial effluent). The primary goal is to efficiently transfer the PCDFs from the sample into a suitable organic solvent.

Several techniques are commonly used:

Soxhlet Extraction: A classic and robust method where the sample is continuously extracted with a hot solvent (e.g., toluene) over an extended period (e.g., 16-48 hours). nih.govnih.gov It is highly effective but can be time-consuming and require large volumes of solvent. nih.gov

Accelerated Solvent Extraction (ASE): A more modern, automated technique that uses elevated temperatures and pressures to extract the sample much faster than Soxhlet, often in under 30 minutes, and with significantly less solvent. nih.gov

Randall Extraction: This technique involves immersing the sample in boiling solvent, which sharply reduces extraction time compared to traditional methods. Studies have shown it can reduce extraction times from 48 hours to just 2 hours with efficiency similar to or greater than Soxhlet. nih.gov

Alkali Digestion: For biological samples like fish tissue, this method involves digesting the sample with a strong base (e.g., potassium hydroxide) to break down fats and other biological components before solvent extraction. nih.gov

A comparative study on freshwater fish samples found that Soxhlet, ASE, and alkali digestion methods all yielded comparable recovery efficiencies for PCDFs. nih.gov

Table 1: Comparison of Common Extraction Methodologies for PCDFs

| Method | Typical Solvent | Extraction Time | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Toluene | 16 - 48 hours | Highly effective, well-established | Time-consuming, large solvent volume |

| Accelerated Solvent Extraction (ASE) | Toluene, Hexane/Dichloromethane | < 30 minutes | Fast, automated, low solvent use | Requires specialized equipment |

| Randall Technique | Toluene | ~ 2 hours | Very fast, efficient | Less common than Soxhlet or ASE |

| Alkali Digestion | N/A (followed by solvent extraction) | Variable | Effective for high-fat biological matrices | Involves handling strong bases |

Following extraction, the resulting solvent contains the target PCDFs but also a wide variety of other interfering compounds. A multi-step cleanup process is essential to purify the extract. This typically involves a series of liquid-solid column chromatography steps.

According to protocols like EPA Method 8290A, the cleanup procedure may include:

Acid/Base Washing: The extract may be washed with concentrated sulfuric acid to remove oxidizable organic compounds.

Column Chromatography: The extract is passed through a sequence of columns packed with different adsorbent materials. well-labs.com

Silica Gel: Often treated with sulfuric acid or potassium hydroxide (B78521) to separate compounds based on polarity. well-labs.com

Alumina: Used to further fractionate the sample and remove additional interferences. well-labs.com

Activated Carbon: A crucial step that separates PCDFs and other planar molecules from non-planar compounds like polychlorinated biphenyls (PCBs). well-labs.com

Each column separates the analytes from different classes of interfering compounds, and the fractions containing the desired PCDF congeners are collected for final analysis. well-labs.com

Quality Assurance and Quality Control in Environmental and Biological Sample Analysis

To ensure that analytical results are accurate, reliable, and legally defensible, a stringent Quality Assurance (QA) and Quality Control (QC) program is mandatory. This involves a systematic process to monitor and evaluate every aspect of the analysis, from sample collection to final data reporting.

Key components of QA/QC for PCDF analysis include:

Data Quality Indicators (DQIs): These are the principal metrics used to assess the quality of the data. They include precision, bias (or accuracy), representativeness, completeness, comparability, and sensitivity (often abbreviated as PARCCS). epa.gov

Method Blank (Sample Preparation Blank): A reference matrix (e.g., clean sand or solvent) is processed and analyzed alongside the field samples. epa.gov This checks for contamination introduced during the laboratory procedures. No target analytes should be observed above the detection limit. mpcb.gov.in

Laboratory Control Sample (LCS): A reference matrix is spiked with a known amount of the target analytes and carried through the entire analytical process. The recovery of the spiked analytes is measured to assess the accuracy and precision of the method. epa.gov

Isotopically Labeled Standards: To correct for losses during extraction and cleanup and to quantify the native analytes, isotopically labeled (e.g., 13C12) PCDF standards are used.

Surrogate Standards: Spiked into the sample before extraction to monitor the efficiency of the preparation and analysis for each individual sample. mpcb.gov.in

Internal Standards: Added to the final extract just before injection into the HRGC-HRMS to serve as a quantification reference. epa.gov

Recovery Standards: Also added to the final extract to calculate the recovery of the surrogate standards. waters.com

By continuously monitoring these QA/QC parameters, laboratories can ensure that the data generated for 1,2,3,7,9-Pentachlorodibenzofuran meets the rigorous quality objectives required for environmental and toxicological assessment. epa.gov

Use of Isotopic Labeled Standards for Recovery and Quantitation

The cornerstone of modern analytical methods for 1,2,3,7,9-PeCDF is the use of isotope dilution, most commonly with Carbon-13 (C) labeled standards. This technique is detailed in well-established protocols such as the U.S. Environmental Protection Agency (EPA) Method 8290A and Method 8280B, which are designed for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). epa.govepa.gov

In this approach, a known quantity of a C-labeled analogue of 1,2,3,7,9-PeCDF is added to the sample at the beginning of the analytical process. This labeled standard behaves almost identically to the native (unlabeled) compound throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to its labeled counterpart in the final extract, analysts can accurately calculate the concentration of the native 1,2,3,7,9-PeCDF in the original sample. This method effectively corrects for any loss of the target analyte during sample preparation and analysis, as well as for matrix-induced signal suppression or enhancement in the mass spectrometer.

The use of isotopically labeled standards is crucial for achieving the high accuracy and precision required for the analysis of trace levels of PCDFs in complex environmental samples like soil, sediment, and water.

Table 1: Example of Isotopic Labeled Standards Used in PCDF Analysis

| Labeled Standard | Purpose |

| C-1,2,3,7,9-Pentachlorodibenzofuran | Isotope dilution standard for quantitation |

| C-2,3,7,8-Tetrachlorodibenzofuran | Recovery standard |

| C-1,2,3,4,7,8-Hexachlorodibenzofuran | Recovery standard |

This table is illustrative. The specific suite of labeled standards can vary based on the analytical method and the range of congeners being investigated.

Method Validation and Performance Evaluation

The validation of any analytical method is essential to ensure that it is fit for its intended purpose. For a compound like 1,2,3,7,9-PeCDF, method validation demonstrates that the analytical procedure provides reliable and reproducible results at the required levels of detection. Key performance parameters that are evaluated during method validation include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).

Specificity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample. For PCDF analysis, this is typically achieved through the use of high-resolution gas chromatography, which separates the different congeners, coupled with high-resolution mass spectrometry, which provides highly specific detection.

Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specific range. This is established by analyzing a series of calibration standards at different concentrations.

Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing spiking experiments where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements and is evaluated at different levels, including repeatability (within the same laboratory, on the same day) and intermediate precision (within the same laboratory, on different days or with different analysts).

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively measured with a specified level of accuracy and precision.

While specific performance data for 1,2,3,7,9-PeCDF is not always reported individually in broad PCDF studies, the performance of the analytical methods for pentachlorodibenzofurans as a class is well-documented.

Table 2: Illustrative Method Performance Data for Pentachlorodibenzofuran Analysis

| Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.995 |

| Accuracy (% Recovery) | 70-130% |

| Precision (RSD) | < 20% |

| Limit of Detection (LOD) | Low pg/g in soil/sediment |

| Limit of Quantitation (LOQ) | Low to mid pg/g in soil/sediment |

These values are representative and can vary depending on the specific laboratory, instrumentation, and sample matrix.

Congener Profiles and Isomer Specific Research on Polychlorinated Dibenzofurans

Structural Isomerism and Congener Grouping within Pentachlorodibenzofurans

Structural isomerism is a phenomenon where two or more compounds share the same molecular formula but have different structural formulas, meaning the atoms are connected in different ways. docbrown.infowikipedia.org In the context of pentachlorodibenzofurans (PeCDFs), all isomers have the molecular formula C₁₂H₃Cl₅O, but they differ in the placement of the five chlorine atoms on the dibenzofuran (B1670420) backbone. nih.govnist.gov

The dibenzofuran structure has eight possible positions for chlorine substitution. The specific arrangement of these chlorine atoms gives rise to a number of different isomers, or congeners. Congeners are related chemical compounds that have the same core structure but differ in the number and position of substituent atoms. For pentachlorodibenzofurans, this results in a variety of distinct chemical entities, each with its own unique properties.

These isomers are grouped based on the substitution patterns of the chlorine atoms. For example, 1,2,3,7,9-Pentachlorodibenzofuran is one specific congener within the larger group of pentachlorinated dibenzofurans. nih.gov Other examples of PeCDF congeners include 1,2,3,7,8-Pentachlorodibenzofuran (B131792) and 2,3,4,7,8-Pentachlorodibenzofuran (B44125). nih.govnih.gov

Table 1: Examples of Pentachlorodibenzofuran (PeCDF) Isomers

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₂H₃Cl₅O | 83704-53-4 nih.gov |

| 1,2,3,7,8-Pentachlorodibenzofuran | C₁₂H₃Cl₅O | 57117-41-6 nist.govca.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | C₁₂H₃Cl₅O | 57117-31-4 caymanchem.com |

| 1,3,4,7,9-Pentachlorodibenzofuran | C₁₂H₃Cl₅O | 70648-20-3 epa.gov |

Significance of 2,3,7,8-Substitution Pattern in PCDF Congeners

Within the family of polychlorinated dibenzofurans, congeners with chlorine atoms at the 2,3,7, and 8 positions are of particular toxicological significance. nih.govnih.govnih.gov This specific substitution pattern is a key determinant of a congener's ability to elicit "dioxin-like" toxicity. ontosight.ai The mechanism of this toxicity is primarily mediated through the binding of these compounds to the aryl hydrocarbon receptor (AhR). nih.govnih.govontosight.ai

The binding to the AhR can trigger a cascade of biochemical and toxic responses. nih.govnih.gov Compounds that can bind effectively to this receptor are often referred to as dioxin-like compounds. ontosight.ai The 2,3,7,8-substituted PCDFs exhibit a structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is the most potent of these compounds. wikipedia.orgresearchgate.net

The planarity of the molecule and the lateral substitution of chlorine atoms are crucial for high-affinity binding to the AhR. The 2,3,7,8-substitution pattern confers a relatively planar conformation to the PCDF molecule, enhancing its ability to fit into the receptor's binding site. Consequently, congeners such as 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF are among the most toxic PCDFs. mdpi.com In contrast, congeners that lack this specific substitution pattern, like this compound, generally exhibit lower toxic potential.

Characterization of Congener and Homologue Profiles from Various Environmental Sources

Polychlorinated dibenzofurans are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. nih.govisotope.com As a result, they are found as complex mixtures in the environment. The specific mixture of congeners and homologues (groups of congeners with the same number of chlorine atoms) is known as a congener profile. These profiles can vary significantly depending on the source of the contamination. nih.gov

Analysis of congener profiles in environmental samples such as soil, sediment, air, and biological tissues can provide valuable information for identifying pollution sources. nih.govresearchgate.net For instance, the congener profile of PCDFs from a municipal waste incinerator may differ from that associated with the production of certain chlorinated chemicals. nih.gov

Studies of environmental samples have revealed the widespread presence of various PCDF congeners. For example, research on loggerhead sea turtles has identified 2,3,7,8-TCDF, 2,3,4,7,8-PeCDF, and 1,2,3,7,8-PeCDF as some of the most abundant congeners. mdpi.com In other environmental matrices, such as ash from municipal solid waste incinerators, a range of PCDF congeners can be found, with their distribution influenced by factors like flue gas temperature. researchgate.net The analysis of these profiles is crucial for understanding the transport, fate, and impact of these compounds in the environment.

Toxic Equivalency Factor (TEF) Methodology and Congener Potency Evaluation

To assess the risk posed by complex mixtures of dioxin-like compounds, including PCDFs, the Toxic Equivalency Factor (TEF) methodology has been developed. wikipedia.org This approach expresses the toxicity of individual congeners in terms of an equivalent amount of 2,3,7,8-TCDD, the most toxic compound in this class, which is assigned a TEF of 1.0. wikipedia.orguwf.edu

Each 2,3,7,8-substituted PCDF congener is assigned a specific TEF value based on a comprehensive evaluation of available scientific data from in vivo and in vitro studies. nih.govnih.gov These TEFs are consensus values established by expert bodies like the World Health Organization (WHO). nih.govusask.ca The TEF for a particular congener reflects its potency relative to TCDD. For example, 2,3,4,7,8-pentachlorodibenzofuran has a higher TEF than 1,2,3,7,8-pentachlorodibenzofuran, indicating its greater toxic potency.

Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for Human and Mammalian Health Risk Assessment of Selected PCDFs

| Compound | TEF |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 |

| Octachlorodibenzofuran | 0.0003 |

Source: Based on data from the World Health Organization.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran |

| 1,2,3,4,7,8-Hexachlorodibenzofuran |

| 1,2,3,6,7,8-Hexachlorodibenzofuran |

| 1,2,3,7,8,9-Hexachlorodibenzofuran |

| 1,2,3,7,8-Pentachlorodibenzofuran |

| This compound |

| 1,3,4,7,9-Pentachlorodibenzofuran |

| 2,3,4,6,7,8-Hexachlorodibenzofuran |

| 2,3,4,7,8-Pentachlorodibenzofuran |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) |

| Octachlorodibenzofuran |

| Polychlorinated biphenyls (PCBs) |

Molecular Mechanisms and Biochemical Interactions of 1,2,3,7,9 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding Dynamics

1,2,3,7,9-Pentachlorodibenzofuran, a member of the polychlorinated dibenzofurans (PCDFs), is recognized for its interaction with the aryl hydrocarbon receptor (AhR). ontosight.ainih.gov Like other halogenated aromatic hydrocarbons, this compound binds to the AhR, a ligand-activated transcription factor. nih.govnih.gov This binding event is a critical initiating step in a cascade of molecular events that mediate the toxic effects of this class of compounds. nih.govnih.gov

The AhR is initially located in the cytoplasm as part of a protein complex. Upon binding with a ligand such as this compound, the receptor undergoes a conformational change. This change facilitates its translocation into the nucleus. nih.govnih.gov Within the nucleus, the ligand-receptor complex dimerizes with the AhR nuclear translocator (ARNT). nih.govnih.gov This newly formed heterodimer is the active unit that binds to specific DNA sequences.

The binding affinity of various PCDFs to the AhR can differ based on their structure, including the number and position of chlorine atoms. nih.gov While specific binding data for the 1,2,3,7,9-pentaCDF isomer is not as prevalent as for the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the general mechanism of AhR binding is conserved among these dioxin-like compounds. nih.govnih.gov This interaction is the basis for the "dioxin-like" toxicity attributed to many PCDFs. ontosight.ai

Xenobiotic Response Element (XRE) Pathway Activation

Following the formation of the AhR-ARNT heterodimer in the nucleus, this complex binds to specific DNA recognition sites known as xenobiotic response elements (XREs) or dioxin response elements (DREs). nih.govnih.govnih.gov These elements are located in the promoter regions of target genes. The binding of the AhR-ARNT complex to XREs acts as a molecular switch, initiating the transcription of these genes. nih.govnih.gov

The activation of the XRE pathway leads to the increased expression of a battery of genes, most notably those involved in xenobiotic metabolism. nih.govnih.gov This response is a cellular defense mechanism aimed at metabolizing and eliminating foreign chemicals. However, the persistent activation of this pathway by stable compounds like this compound can lead to a range of adverse cellular effects. nih.gov

Beyond the induction of metabolic enzymes, AhR signaling, through XRE activation, can also influence other cellular pathways. These include alterations in the conversion of arachidonic acid, changes in Wnt/β-catenin signaling, and modulation of signaling by inflammatory cytokine receptors. nih.govnih.gov

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

A primary and well-documented consequence of XRE pathway activation by this compound and related compounds is the robust induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. nih.govnih.gov The most prominent among these are CYP1A1 and CYP1B1. nih.govnih.govnih.gov

The induction of these enzymes is a direct result of the AhR-ARNT complex binding to XREs in the promoter regions of the CYP1A1 and CYP1B1 genes, leading to increased transcription and subsequent protein synthesis. nih.govnih.gov For instance, the related compound 2,3,4,7,8-pentachlorodibenzofuran (B44125) has been shown to induce the expression of CYP1A1 and CYP1A2 in primary human hepatocytes. caymanchem.com Similarly, 1,2,3,7,8-pentachlorodibenzofuran (B131792) induces the expression of genes for aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD), activities primarily associated with CYP1A1. caymanchem.com

While CYP enzymes are crucial for metabolizing xenobiotics, their induction by compounds like this compound can also have detrimental effects. These enzymes can metabolically activate other procarcinogens to their ultimate carcinogenic forms. mdpi.com CYP1A1 is mainly expressed in extrahepatic tissues, while CYP1A2 is a major P450 enzyme in the human liver. mdpi.com CYP1B1 is also inducible by dioxin-like compounds and is involved in the metabolic activation of certain procarcinogens. nih.gov

| Enzyme | Function | Inducing Compound Example |

| CYP1A1 | Metabolism of polycyclic aromatic hydrocarbons (PAHs) and polyhalogenated aromatic hydrocarbons (PHAHs). mdpi.com | 2,3,4,7,8-Pentachlorodibenzofuran caymanchem.com |

| CYP1B1 | Involved in the metabolic activation of procarcinogens. nih.gov | Tryptophan photoproducts researchgate.net |

| CYP1A2 | Metabolism of arylamines, heterocyclic amines, and some therapeutic drugs. mdpi.com | 2,3,4,7,8-Pentachlorodibenzofuran caymanchem.com |

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational modeling techniques used to predict the biological activity or toxicity of chemicals based on their molecular structure. mdpi.com These methods are valuable for assessing the potential risks of compounds like this compound without extensive and costly experimental testing. nih.govresearchgate.net

Various computational chemistry methods are employed to calculate the molecular properties, or descriptors, that are used in QSAR/QSTR models. These methods can range from semi-empirical to more rigorous ab initio calculations.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including electronic energies, electron affinity, and ionization potential, which can be used as descriptors in QSAR models.

The PM3 (Parametric Method 3) is a semi-empirical method that is computationally less demanding than DFT. It is often used for larger molecules or for initial, high-throughput screening of compounds. While less accurate than DFT, PM3 can still provide useful molecular descriptors for developing predictive QSAR/QSTR models.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. ualberta.canih.gov They are the independent variables in a QSAR/QSTR model that are correlated with the biological activity or toxicity of a series of compounds. nih.gov Descriptors can be broadly categorized based on their dimensionality:

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight and atom counts. talete.mi.it

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology, such as connectivity indices and counts of specific structural fragments. cadaster.eu

3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties, such as molecular volume and surface area. bigchem.eu

For polychlorinated dibenzofurans, relevant descriptors often include those that capture electronic properties (e.g., partial atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). These descriptors are critical for modeling the interaction with the AhR and subsequent toxic responses.

| Descriptor Type | Examples | Information Encoded |

| Constitutional (1D & 2D) | Molecular Weight, Atom Counts, Number of Rotatable Bonds. talete.mi.it | Basic composition and connectivity of the molecule. |

| Topological (2D) | Balaban's J index, Wiener index. | Size, shape, and degree of branching of the molecular graph. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume. | Three-dimensional size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Partial Atomic Charges. | Electronic properties and reactivity of the molecule. |

Once a set of molecular descriptors has been calculated for a series of compounds with known activities or toxicities, various statistical and machine learning algorithms are used to build the QSAR/QSTR model.

The Genetic Function Algorithm (GFA) is a type of evolutionary algorithm that can be used for variable selection and model building in QSAR studies. mdpi.com It mimics the process of natural selection to find the optimal combination of descriptors that results in the most predictive model. GFA can be particularly useful when dealing with a large number of potential descriptors, helping to avoid overfitting and to identify the most relevant molecular features for the biological endpoint of interest. nih.gov Other commonly used algorithms in QSAR/QSTR modeling include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net

Environmental Remediation and Mitigation Strategies for Pcdf Contamination

In-Situ Remediation Technologies

In-situ technologies offer the advantage of treating contaminated soil and groundwater with minimal disturbance to the site, which can be more cost-effective and less disruptive than excavation-based methods. polito.it

Bioremediation harnesses biological processes to break down or transform contaminants into less toxic substances. For polychlorinated dibenzofurans (PCDFs), these approaches are an area of active research.

Microbial Degradation: This strategy relies on microorganisms, primarily bacteria and fungi, to degrade contaminants. nih.gov While some microbes can break down a range of organophosphorus compounds, the highly chlorinated structure of 1,2,3,7,9-PeCDF makes it resistant to microbial attack. nih.gov Research has shown that microbial consortia can be more effective than single strains. In one study, a consortium of bacteria including Achromobacter, Bacillus, Lactococcus, Ochrobactrum, and Enterococcus was used to degrade ciprofloxacin, demonstrating the potential of mixed microbial communities. nih.gov The degradation of complex chlorinated compounds often occurs through pathways involving enzymes like monooxygenases and dehalogenases, which catalyze the removal of chlorine atoms, a critical first step in detoxification. nih.govnih.gov

Rhizoremediation: This technique involves the use of plants and their associated root-zone microorganisms to remediate contaminated soils. mdpi.com Plants can stimulate microbial activity in the rhizosphere (the soil region around the roots), enhancing the degradation of pollutants. A study on PCDF-contaminated urban sediments tested the efficacy of phytoremediation using marigolds (Tagetes patula L.) and tall fescue (Festuca arundinacea), assisted by rhizobacteria (Massilia niastensis and Streptomyces costaricanus). mdpi.com The combination of plants and bacteria, known as rhizobacteria-assisted phytoremediation, resulted in a 44% reduction of PCDF content over a 10-week period. mdpi.com The plants' root exudates can stimulate the growth and metabolic activity of PCDF-degrading microbes. mdpi.com However, the high hydrophobicity of PCDFs limits their uptake by plants, making direct phytoextraction less effective. mdpi.com

| Remediation Strategy | Organisms/Plants Used | Key Findings | Pollutant Reduction |

| Rhizobacteria-Assisted Phytoremediation | Tagetes patula, Festuca arundinacea, Massilia niastensis, Streptomyces costaricanus | The combination of plants and inoculated bacteria significantly enhanced pollutant removal and improved plant health. | Up to 44% reduction of PCDD/PCDFs. mdpi.com |

| Microbial Degradation | Various bacteria including Sphingobacterium sp., Aeromonas media, and microbial consortia. | Different bacterial strains utilize distinct enzymatic pathways to break down complex organic molecules. nih.gov | Degradation rates vary widely based on the specific compound and microbial species. nih.govresearchgate.net |

Natural attenuation relies on naturally occurring physical, chemical, and biological processes to reduce the mass, toxicity, mobility, or concentration of contaminants over time without human intervention. For PCDFs, these processes include biodegradation, photolysis, and irreversible adsorption to soil and sediment particles. mdpi.com A study evaluating remediation strategies for PCDF-contaminated sediments included a "natural attenuation" control group. mdpi.com While some reduction in phytotoxicity was observed, likely due to the immobilization of pollutants by high calcium and iron content in the sediments, the degradation of the PCDF compounds themselves was limited compared to actively managed bioremediation strategies. mdpi.com Due to the persistence of compounds like 1,2,3,7,9-PeCDF, natural attenuation is often a very slow process and may not be sufficient to meet regulatory cleanup levels in a reasonable timeframe.

Ex-Situ Remediation Technologies

Ex-situ technologies involve the removal of the contaminated material for treatment at another location. These methods can be more rapid and offer greater control over treatment conditions, though they are often more expensive and disruptive. polito.it

Thermal treatments use heat to destroy or separate contaminants from the soil or other media.

Thermal Desorption: This process heats contaminated soil to temperatures typically between 100°C and 600°C, high enough to vaporize the contaminants but not to destroy the soil matrix. polito.itnih.gov The vaporized contaminants are then collected and treated, often by incineration. nih.gov Studies have shown that thermal desorption can effectively remove PCDFs from soils and sediments. nih.gov However, the process itself can sometimes lead to the formation of new PCDF congeners through the decomposition of precursor compounds like polychlorinated biphenyls (PCBs). nih.govresearchgate.net Research indicates that treatment temperatures above 350°C are suitable for PCDF removal, with dechlorination and destruction reactions playing a significant role. tp13.com

Incineration: High-temperature incineration (typically >1000°C) is a proven technology for the destruction of persistent organic pollutants like PCDFs. nih.govresearchgate.net It achieves high destruction efficiencies, often greater than 99.999%. researchgate.net However, incineration faces challenges, including high costs, significant energy consumption, and public opposition due to potential emissions of harmful byproducts if not properly controlled. polito.itzerowasteeurope.eu Alternatives to traditional incineration are being explored to reduce its environmental footprint, such as improving energy recovery and implementing advanced flue gas cleaning systems. zerowasteeurope.eu A study on the incineration of wastes containing organophosphorus flame retardants (used as alternatives to brominated flame retardants) demonstrated that under regulated conditions, emissions of unintentional POPs like PCDFs could be kept below legal standards. researchgate.net

| Thermal Technology | Operating Temperature | Effectiveness & Considerations |

| Low-Temperature Thermal Desorption | ~100–350 °C | Separates contaminants from soil for off-site destruction. May convert some pollutants to potentially more toxic forms. nih.gov |

| High-Temperature Thermal Desorption | ~350–600 °C | Effective for PCDF removal. nih.govtp13.com Can lead to the formation of new PCDF congeners from precursors. nih.govresearchgate.net |

| Incineration | >1000 °C | High destruction efficiency (>99.999%). researchgate.net High cost and potential for harmful emissions if not properly controlled. nih.govzerowasteeurope.eu |

Chemical dehalogenation technologies use chemical reactions to remove chlorine atoms from the PCDF molecule, rendering it less toxic.

Base-Catalyzed Decomposition (BCD): The BCD process involves treating contaminated materials with a reagent mixture, typically consisting of a high-boiling point hydrocarbon, sodium hydroxide (B78521), and a proprietary catalyst, at temperatures around 300-350°C. ihpa.infoclu-in.org This process strips chlorine atoms from the aromatic ring structure of PCDFs. iaea.org BCD has been successfully applied to soils, sludges, and liquids contaminated with PCDDs and PCDFs, with demonstrated destruction and removal efficiencies (DREs) ranging from 99.84% to over 99.99%. ihpa.infoepa.gov A key concern is ensuring the reaction proceeds to completion, as incomplete dechlorination could potentially produce less chlorinated but more toxic congeners. ihpa.info

Solvated Electron Technology (SET): SET is a non-thermal chemical process that uses solvated electrons to dehalogenate organic compounds. clu-in.orgeconference.io The process involves dissolving an alkali metal, such as sodium, in a solvent like anhydrous liquid ammonia, which creates a powerful reducing solution of free electrons. clu-in.orgwikipedia.org These solvated electrons react almost instantaneously with halogenated molecules like PCDFs, stripping the chlorine atoms and forming less toxic parent hydrocarbons and inorganic salts. clu-in.orgeconference.io SET has been shown to be effective for a wide range of contaminants, including PCDFs, in various matrices like soil. clu-in.org Recent research aims to make the generation of solvated electrons more practical and sustainable, for example, by using light and metal nanoparticles. utexas.edu

These methods concentrate contaminants into a smaller volume for further treatment or disposal, rather than destroying them.

Activated Carbon Adsorption: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic contaminants, including PCDFs. nih.gov It can be used to treat both liquid streams and off-gases from other remediation processes, such as the air emissions from thermal treatment systems. epa.govresearchgate.net The effectiveness of adsorption depends on the physical and chemical properties of the activated carbon and the contaminant. nih.gov The process works by the physical binding of contaminant molecules to the surface of the carbon pores. researchgate.net While highly effective for removing pollutants from a medium, the spent activated carbon, now laden with contaminants, requires subsequent treatment or secure disposal.

Source Control and Emission Reduction Strategies for 1,2,3,7,9-Pentachlorodibenzofuran Contamination

Polychlorinated dibenzofurans (PCDFs), including the congener this compound, are not intentionally manufactured for commercial purposes, aside from small quantities for scientific research. nih.govnih.gov Their presence in the environment is primarily due to unintentional formation and release from various industrial and combustion processes. nih.gov Therefore, strategies for controlling contamination focus on identifying the sources and implementing measures to reduce or eliminate their formation and emission.

Source control is a critical first step in managing the environmental impact of PCDF contamination. The primary sources of PCDFs are industrial processes that involve chlorine and organic compounds at high temperatures. These include:

Incineration Processes: Municipal solid waste, medical waste, and hazardous waste incinerators are significant sources of PCDFs. The composition of the waste, combustion temperature, and the efficiency of emission control devices all influence the amount and type of PCDFs formed. nih.govcaymanchem.com

Chemical Manufacturing: The production of certain chlorinated chemicals, such as chlorophenols and their derivatives, can lead to the formation of PCDFs as unwanted byproducts. ca.gov

Metallurgical Industries: Processes in the iron and steel industry, as well as in non-ferrous metal production (e.g., copper, aluminum), can create conditions favorable for PCDF formation.

Pulp and Paper Industry: The use of chlorine for bleaching pulp has historically been a source of PCDF emissions.

Once the sources at a contaminated site have been identified, various emission reduction strategies can be implemented. These strategies can be broadly categorized as follows:

Process Modification: Altering industrial processes to reduce the formation of PCDFs is a key strategy. This can include:

Fuel Switching: Replacing carbon-based fuels with alternatives can lower emissions. c2es.org

Material Substitution: Reducing or eliminating the use of chlorinated compounds in manufacturing processes can prevent the formation of PCDFs.

Improved Combustion Control: Optimizing combustion conditions in incinerators and industrial furnaces can significantly reduce PCDF formation. This involves controlling parameters such as temperature, residence time, and turbulence to ensure complete combustion.

Advanced Emission Control Technologies: Installing and upgrading air pollution control devices can capture PCDFs before they are released into the atmosphere. Common technologies include:

Activated Carbon Injection: Injecting powdered activated carbon into the flue gas stream adsorbs PCDFs and other persistent organic pollutants, which are then collected in downstream particulate matter control devices like fabric filters.

Scrubbers: Wet and dry scrubbers can remove PCDFs from flue gases.

Catalytic Oxidation: This technology can destroy PCDFs at lower temperatures than incineration.

Waste Management Practices: Proper management of industrial wastes, such as fly ash and bottom ash from incinerators, is crucial to prevent the release of PCDFs into the soil and water. This can involve treatment to destroy or immobilize the contaminants.

The effectiveness of these strategies can be seen in the significant reduction of PCDF emissions from industrial sources in many developed countries over the past few decades. However, continued vigilance and the implementation of best available techniques are necessary to further minimize environmental contamination.

Research Findings on Emission Reduction

Research has demonstrated the effectiveness of various technologies in reducing PCDF emissions from industrial sources. For example, studies on municipal waste incinerators have shown that a combination of high-temperature combustion and advanced air pollution control systems can achieve PCDF removal efficiencies of over 99%.

The following table summarizes some of the key emission reduction strategies and their reported effectiveness for PCDFs and other dioxin-like compounds.

| Strategy/Technology | Description | Reported Effectiveness | Applicable Sources |

| Process Optimization | Modifying operational parameters such as temperature and oxygen levels. | Can significantly reduce the initial formation of PCDFs. | Incinerators, Metallurgical Plants |

| Activated Carbon Injection | Injection of powdered activated carbon into the flue gas. | High removal efficiency for PCDFs and other POPs. | Incinerators, Industrial Boilers |

| Catalytic Filtration | Use of catalytic filters to destroy PCDFs. | Can achieve high destruction efficiency at lower temperatures. | Various industrial off-gases |

| Fuel and Raw Material Substitution | Replacing chlorinated materials with non-chlorinated alternatives. | Can eliminate the primary formation pathway for PCDFs. c2es.org | Chemical Manufacturing, Pulp and Paper |

It is important to note that while these strategies are effective for PCDFs in general, the specific congener profile of emissions can vary depending on the source and the control measures in place. Continuous monitoring and research are essential to refine these strategies and address the specific challenges posed by compounds like this compound.

Regulatory Science and Environmental Management Frameworks for 1,2,3,7,9 Pentachlorodibenzofuran

Global and National Regulatory Perspectives on PCDD/PCDF

The global approach to managing polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs is largely shaped by the Stockholm Convention on Persistent Organic Pollutants, a global treaty aimed at protecting human health and the environment from chemicals that remain intact for long periods and become widely distributed geographically. PCDDs and PCDFs are listed in Annex C of the Convention as unintentionally produced POPs, which requires parties to take measures to reduce or eliminate their release. epa.gov The Convention has spurred nations to develop national implementation plans and create inventories of PCDD/PCDF releases. t3db.caca.gov

At the national and regional levels, various bodies have established regulations for PCDD/PCDFs:

European Union: The EU has set maximum levels for dioxins and the sum of dioxins and dioxin-like PCBs in various foodstuffs and animal feed to protect consumers. nih.govtaylorandfrancis.com These regulations are periodically updated based on new scientific information from bodies like the European Food Safety Authority (EFSA). nih.gov The regulations lay down specific methods for sampling and analysis to ensure compliance. lgcstandards.comnih.gov

United States: The Environmental Protection Agency (EPA) regulates PCDD/PCDFs under various statutes. The Clean Water Act, for instance, provides for the establishment of water quality criteria to protect aquatic life and human health. isotope.com The EPA also uses its authority to regulate air emissions from sources like waste incinerators and has established a system for assessing the risks of dioxin-like compounds.

These regulatory frameworks typically focus on a group of 17 toxic PCDD/PCDF congeners that have the 2,3,7,8-chlorine substitution pattern. While 1,2,3,7,9-Pentachlorodibenzofuran is a PCDF, it is not one of these 17 congeners and is therefore not individually targeted by these primary regulations.

Risk Assessment Methodologies Incorporating Congener-Specific Data

A key challenge in assessing the risk of PCDD/PCDF mixtures is that the toxicity of individual congeners can vary by orders of magnitude. nih.gov To address this, scientists have developed the Toxic Equivalency Factor (TEF) methodology. nih.gov This approach expresses the toxicity of different dioxin-like compounds in terms of the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. nih.govnih.gov The concentration of each congener in a mixture is multiplied by its TEF, and the results are summed to give a total Toxic Equivalency (TEQ). nih.gov

The World Health Organization (WHO) has convened expert consultations to establish consensus TEF values for both human and wildlife risk assessment. These TEFs are periodically re-evaluated as new scientific data becomes available.

It is important to note that TEFs are only assigned to PCDD/PCDFs and other dioxin-like compounds that are believed to exert their toxicity through a common mechanism involving the aryl hydrocarbon (Ah) receptor and have a 2,3,7,8-substitution pattern. nih.gov The congener this compound does not have this specific chlorine arrangement and, consequently, has not been assigned a TEF by the WHO. Therefore, it is not included in the calculation of TEQ for regulatory or risk assessment purposes.

Table 1: WHO Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds (Mammals) This table includes the PCDFs with established TEFs and highlights that 1,2,3,7,9-PeCDF is not included.

| Compound | 1998 WHO-TEF | 2005 WHO-TEF |

| Polychlorinated Dibenzofurans (PCDFs) | ||

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (B131792) | 0.05 | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 0.5 | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.0001 | 0.0003 |

| This compound | Not Assigned | Not Assigned |

Source: Based on data from the World Health Organization.

Environmental Monitoring Programs and Policy Implementation

To support policy and regulation, extensive environmental monitoring programs for PCDD/PCDFs have been established in many countries. These programs analyze the levels of dioxin-like compounds in various environmental media, including:

Air

Water

Soil and sediment

Food and animal feed

Human tissues, such as blood and breast milk

These monitoring efforts are crucial for identifying sources of contamination, understanding environmental transport, assessing human exposure, and evaluating the effectiveness of regulatory actions. epa.gov For instance, long-term monitoring in many industrialized nations has shown a significant decrease in PCDD/PCDF levels in the environment and in human populations following the implementation of stringent controls on industrial emissions. epa.gov